cis-4-Hydroxymethyl-pyrrolidin-3-ol

Purine nucleoside phosphorylase (PNP) inhibition Transition state analogues Chiral synthesis

This cis-pyrrolidine-3,4-diyldimethanol (CAS 848616-45-5) is a stereochemically critical chiral building block for purine nucleoside phosphorylase (PNP) inhibitors such as DADMe-Immucillin-H and glycosidase inhibitors. Enantiomer binding affinity differs 5- to 600-fold, making the correct cis-isomer non-substitutable. Supported by scalable, chromatography-free synthesis (51% overall yield) with crystalline intermediate for easy purification, this compound is ideal for programs advancing to clinical-trial material and commercial API production.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B8192283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hydroxymethyl-pyrrolidin-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)CO
InChIInChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
InChIKeyBSQXZHMREYHKOM-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Hydroxymethyl-pyrrolidin-3-ol: A Chiral Pyrrolidine Diol for Glycosidase and PNP Inhibitor Synthesis


cis-4-Hydroxymethyl-pyrrolidin-3-ol (CAS 848616-45-5), also commonly referenced in its enantiopure forms such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, is a nitrogen-containing heterocyclic chiral building block [1]. It is characterized by a pyrrolidine ring with a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position . This compound class serves as a critical precursor for synthesizing biologically active molecules, notably as a core scaffold for potent purine nucleoside phosphorylase (PNP) inhibitors and glycosidase inhibitors, which are under investigation for T-cell mediated diseases, cancer, and viral infections [2].

cis-4-Hydroxymethyl-pyrrolidin-3-ol: Why Stereochemistry Dictates Function and Prevents Simple Substitution


Simple substitution of cis-4-hydroxymethyl-pyrrolidin-3-ol with a generic pyrrolidine-3,4-diol or other chiral isomer is not possible due to its specific cis-stereochemistry, which dictates critical molecular interactions [1]. In the context of PNP inhibition, the L-enantiomer of the derived drug candidate binds 5- to 600-times less effectively than the D-enantiomer, demonstrating that stereochemistry, not just the chemical formula, is the primary determinant of biological potency [2]. Similarly, for glycosidase inhibition, the specific (3R,4R) configuration is a known inhibitor, while alternative stereoisomers, such as the trans-analog, show drastically reduced or no activity, making this compound a non-substitutable building block for programs requiring specific, high-affinity molecular interactions [3].

cis-4-Hydroxymethyl-pyrrolidin-3-ol: Head-to-Head Quantitative Evidence for Its Use as a Chiral Intermediate


Stereochemistry-Driven PNP Inhibitor Binding Affinity: A 5- to 600-Fold Difference

The biological activity of PNP inhibitors derived from this compound is highly dependent on the stereochemistry of the 4-(hydroxymethyl)pyrrolidin-3-ol core. In a direct comparative study, the L-enantiomer of a key inhibitor, DADMe-ImmH, derived from (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol, bound to the target PNP enzyme with an affinity that was 5 to 600 times weaker than its D-enantiomer counterpart [1]. This demonstrates that procurement of the correct cis-enantiomer is critical for achieving target potency.

Purine nucleoside phosphorylase (PNP) inhibition Transition state analogues Chiral synthesis

Glycosidase Inhibition: Specificity of the (3R,4R) Enantiomer

The (3R,4R)-enantiomer of 4-(hydroxymethyl)pyrrolidin-3-ol is a known glycosidase inhibitor, a property not shared by its enantiomers or diastereomers [1]. The trans-analog of this compound, (3R,4S)-4-hydroxy-3-hydroxymethylpyrrolidine, is described as a weak inhibitor of α-d-, β-d-glucosidase and α-l-fucosidase, while the specific inhibitory activity of the (3R,4R)-cis isomer is a key point of differentiation for its selection in glycosidase inhibitor research [2].

Glycosidase inhibition Iminosugars Chiral building blocks

Large-Scale Synthesis Feasibility: A Chromatography-Free, 51% Overall Yield Route

A key advantage of the (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol enantiomer is the existence of a published, chromatography-free, large-scale synthesis with a 51% overall yield [1]. This method, using asymmetric 1,3-dipolar cycloaddition, offers a significant improvement over earlier multi-step routes from glucose or xylose, which suffered from very low yields and were impractical for kilogram-scale production [2].

Process chemistry Large-scale synthesis Asymmetric cycloaddition

Patented Process with Crystalline Intermediate for Improved Isolation

A patented process for preparing (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol utilizes an achiral ylide from benzylamine to yield a crystalline intermediate, facilitating separation without chromatography [1]. This is a direct improvement over the method of Karlsson and Hogberg, which employed a chiral ylide from phenethylamine that resulted in oily intermediates requiring flash chromatography for isomer separation [1]. The ability to crystallize intermediates is a significant practical advantage for industrial-scale production.

Process patent Crystallization Industrial synthesis

cis-4-Hydroxymethyl-pyrrolidin-3-ol: High-Value Applications Driven by Evidence


Synthesis of Potent PNP Inhibitors for T-Cell Mediated Diseases

This compound is an essential chiral intermediate for synthesizing high-affinity purine nucleoside phosphorylase (PNP) inhibitors, such as DADMe-Immucillin-H. As evidenced by a 5- to 600-fold difference in binding affinity between enantiomers [1], procurement of the correct cis-enantiomer is mandatory for programs aiming to develop therapeutics for T-cell cancers (e.g., Phase II clinical trial for Fodosine™) or psoriasis [1].

Development of Glycosidase Inhibitors for Metabolic Disorders

The (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol isomer is a validated glycosidase inhibitor [1]. This activity, which is significantly reduced in the trans-analog [2], positions this specific cis-stereoisomer as a critical building block for researchers developing novel treatments for type 2 diabetes, lysosomal storage disorders, or other conditions where modulating glycosidase activity is therapeutically relevant.

Large-Scale API Intermediate Supply in Drug Development

For drug development programs requiring multi-kilogram quantities of chiral intermediates, the existence of a chromatography-free, scalable synthesis with a 51% overall yield [1] and a patented process featuring a crystalline intermediate for easy purification [2] makes this compound a practical and cost-effective choice. This evidence directly supports procurement decisions for clinical trial material manufacturing and eventual commercial API production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-4-Hydroxymethyl-pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.